molecular formula C6H13NO B061688 N-(2-methoxyethyl)cyclopropanamine CAS No. 178366-15-9

N-(2-methoxyethyl)cyclopropanamine

Cat. No. B061688
M. Wt: 115.17 g/mol
InChI Key: FLGBPLJSLMGJAR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cyclopropanamine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that serve as key intermediates in the synthesis of pharmacologically active molecules, although our focus will exclude any direct drug use or dosage information.

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxyethyl)cyclopropanamine often involves chemoenzymatic routes or catalytic reactions. For example, a key chiral intermediate for the synthesis of certain receptor antagonists can be prepared via a chemoenzymatic route using leucine dehydrogenase, starting from methylcyclopropyl ketone (Parker et al., 2012). Moreover, methods such as rhodium-catalyzed cyclopropanation have been employed for the synthesis of cyclopropylmethanamines in a highly diastereo- and enantioselective manner (Miura et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-methoxyethyl)cyclopropanamine, such as cyclohexanaminium derivatives, has been characterized through techniques like single-crystal X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding interactions (Li et al., 2017).

Chemical Reactions and Properties

Cyclopropylamines, including structures similar to N-(2-methoxyethyl)cyclopropanamine, participate in a variety of chemical reactions. Cyclopropanation reactions, in particular, have been extensively studied for their application in organic synthesis, showing the versatility and reactivity of the cyclopropane moiety (Bartoli et al., 2014). The cyclopropane ring is of interest both for its strain and for its importance in naturally occurring compounds.

Physical Properties Analysis

The physical properties of compounds like N-(2-methoxyethyl)cyclopropanamine are influenced by their molecular structure. While specific studies focusing on the physical properties of N-(2-methoxyethyl)cyclopropanamine were not identified, research on similar compounds suggests that factors such as molecular weight, crystalline structure, and solvate formation significantly affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of cyclopropanamines and related compounds include reactivity towards various organic transformations, such as cyclopropanation and aminoboration reactions. These reactions are often highly regio- and diastereoselective, enabling the synthesis of structurally complex and biologically interesting molecules (Sakae et al., 2014).

Scientific Research Applications

Melatonin in Plant Science

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, exhibits a wide range of pleiotropic actions across different organisms, including humans, animals, and plants. Research has elucidated melatonin's significant roles in regulating circadian rhythms in animals and controlling senescence in plants. Its application in agriculture has shown promising results in improving the growth, development, and stress resistance of commercially important crops. This underscores the potential of methoxy group-containing compounds in enhancing plant physiology and agricultural productivity (Nawaz et al., 2016).

Antioxidant Properties of Melatonin

Melatonin's role as a direct free radical scavenger broadens our understanding of its mechanisms that benefit reproductive physiology. It has shown beneficial effects on oocyte maturation and embryo development, highlighting its antioxidant capacity to reduce oxidative stress. This property is particularly relevant in the context of scientific research aimed at mitigating the damaging effects of reactive oxygen species in various biological processes (Tamura et al., 2012).

Melatonin's Anti-inflammatory Activity

Melatonin's anti-inflammatory activity can yield beneficial effects against chronic inflammation underlying many diseases. This aspect of melatonin research underscores the importance of methoxy group derivatives in developing interventions for chronic inflammatory conditions. The anti-inflammatory activity of melatonin, supported by both in vitro and in vivo studies, opens new avenues for utilizing methoxy group-containing compounds in clinical settings to combat inflammation-related disorders (Nabavi et al., 2019).

Phytomelatonin: Role in Plants

The discovery of melatonin in plants has led to a novel research area investigating its functions within plant tissues. Melatonin in plants, or phytomelatonin, has been associated with antioxidant activities, growth promotion, and a role in the coordination of photoperiodic responses. This highlights the versatile applications of methoxy group-containing compounds in enhancing plant resilience to environmental stressors and improving agricultural outcomes (Paredes et al., 2009).

Future Directions

I couldn’t find specific information on the future directions of N-(2-methoxyethyl)cyclopropanamine. However, it’s worth noting that the compound could have potential applications in various fields of research, given its unique chemical properties.


properties

IUPAC Name

N-(2-methoxyethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGBPLJSLMGJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)cyclopropanamine

CAS RN

178366-15-9
Record name N-(2-methoxyethyl)cyclopropanamine
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